N-hydroxy-N-(1-phenylethyl)formamide
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Overview
Description
N-hydroxy-N-(1-phenylethyl)formamide is an organic compound with the molecular formula C9H11NO2 This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a formamide group, which is further bonded to a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for N-hydroxy-N-(1-phenylethyl)formamide involves the N-formylation of N-hydroxy-1-phenylethanamine. This can be achieved using a formylating agent such as formic acid or a formic acid derivative. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-(1-phenylethyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The formamide group can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines.
Scientific Research Applications
N-hydroxy-N-(1-phenylethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-hydroxy-N-(1-phenylethyl)formamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxyl group and formamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modification of biological activity.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-N-methylformamide: Similar structure but with a methyl group instead of a 1-phenylethyl group.
N-hydroxy-N-ethylformamide: Contains an ethyl group instead of a 1-phenylethyl group.
Uniqueness
N-hydroxy-N-(1-phenylethyl)formamide is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
N-hydroxy-N-(1-phenylethyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJQFQAQAREKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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